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Compound of Interest

Compound Name: Plantanone B

Cat. No.: B12304102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
experimental methodologies essential for the characterization of Plantanone B, a novel
flavonol glycoside. The information presented herein is intended to support researchers and
professionals in the fields of natural product chemistry, pharmacology, and drug development in
the identification and analysis of this compound.

Introduction to Plantanone B

Plantanone B is a flavonoid isolated from the flowers of Hosta plantaginea. Its structure has
been elucidated as a new kaempferol 3-O-rhamnosylgentiobioside.[1] Flavonoids are a diverse
group of plant secondary metabolites with a wide range of reported biological activities, making
them a subject of significant interest for pharmaceutical research.

Spectroscopic Data for Structural Elucidation

The structural characterization of Plantanone B relies on a combination of modern
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data
obtained from these analyses are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic
compounds. The *H and 13C NMR data for Plantanone B, recorded in DMSO-de, are presented
below.[1]

Table 1: *H NMR Spectroscopic Data (DMSO-ds) for Plantanone B[1]

Position OoH (ppm) Multiplicity J (Hz)
Aglycone

(Kaempferol)

2' 8.04 d 8.8

6' 8.04 d 8.8

3 6.91 d 8.8

5' 6.91 d 8.8

6 6.20 d 2.0

8 6.43 d 2.0

Sugar Moieties

1" (Rhamnose) 5.35 d 1.6
1" (Glucose) 4.61 d 7.8
1" (Glucose) 4.27 d 7.7
6" (Rhamnose) 0.81 d 6.1

Table 2: 13C NMR Spectroscopic Data (DMSO-ds) for Plantanone B[1]
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Position oC (ppm) Position oC (ppm)
?f::;:;;ol) Sugar Moieties

2 157.0 Rhamnose

3 133.5 1" 101.5
4 177.6 2" 70.6
5 161.4 3" 70.8
6 98.9 4" 72.1
7 164.4 5" 70.2
8 93.8 6" 17.9
9 156.5 Glucose (inner)

10 104.2 i 100.9
1 121.1 2" 74.4
2' 131.0 3" 76.6
3 115.4 4" 70.1
4 160.2 5™ 75.9
5' 115.4 6" 68.6
6' 131.0 Glucose (outer)

i 103.8

2™ 74.5

3™ 76.8

4 70.2

5™ 77.5

6" 61.2
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Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight
and elemental composition of a compound. While specific high-resolution mass spectral data
for Plantanone B is detailed in its discovery publication, general mass spectral behavior of
related kaempferol glycosides involves fragmentation through the loss of sugar moieties.

Table 3: Mass Spectrometry Data for a Related Compound (Kaempferol 3-gentiobioside-7-
rhamnoside)[2]

Major Fragment
lon Mode Precursor m/z Adduct

lons (m/z)
. 595.1668, 449.1095,
Positive 757.2191 [M+H]*+
287.0560
Negative 755.2077 [M-H]~ 285.0491, 284.0332

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of a flavonoid like Plantanone B is expected to show characteristic

absorption bands for hydroxyl, carbonyl, and aromatic groups.

Table 4: Characteristic IR Absorption Bands for Kaempferol (Aglycone of Plantanone B)[3]

Functional Group Wavenumber (cm~—?)
Phenolic O-H stretching ~3427, ~3317

C-H stretching ~2954, ~2850

C=0 stretching (y-pyrone) ~1613

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is
characteristic of the flavonoid chromophore system. The UV spectrum of kaempferol glycosides
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typically shows two major absorption bands.

Table 5: UV-Vis Absorption Maxima for a Related Compound (Kaempferol 3-O-galactoside, 7-
O-rhamnoside)[4]

Solvent/Condition Band | (hm) Band Il (hm)
pH 6.0 341
pH 10.0 394

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic analysis of
flavonoid glycosides, which are applicable to the characterization of Plantanone B.

NMR Spectroscopy

 Instrumentation: NMR spectra are typically recorded on a 400 MHz or higher field
spectrometer.

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent, commonly DMSO-de for flavonoids to ensure solubility and observation of
exchangeable protons.

o Data Acquisition: Standard 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments
are performed to establish the structure and assign all proton and carbon signals.

Mass Spectrometry

e Instrumentation: High-resolution mass spectrometry is often performed using a Q-TOF
(Quadrupole Time-of-Flight) mass spectrometer coupled with an electrospray ionization (ESI)

source.

o Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced
into the mass spectrometer via liquid chromatography (LC) or direct infusion.
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o Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to
obtain comprehensive fragmentation data, which aids in identifying the aglycone and the
sequence of sugar units.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR
spectrum.

o Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and
pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct
analysis of a small amount of the solid sample.

o Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm~1)
to identify characteristic functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.

o Sample Preparation: The compound is dissolved in a UV-transparent solvent, such as
methanol or ethanol. The concentration is adjusted to obtain an absorbance within the linear
range of the instrument.

» Data Acquisition: The absorption spectrum is scanned over the UV-Vis range (typically 200-
600 nm). Shift reagents (e.g., NaOMe, AlICIs3, NaOAc) can be added to the sample solution to
gain further structural information about the positions of free hydroxyl groups on the
flavonoid skeleton.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the
characterization of a natural product like Plantanone B.
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Caption: General workflow for the isolation and spectroscopic characterization of Plantanone

B.
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Caption: Logical relationship of spectroscopic data in the structure elucidation of Plantanone

B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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